Udp chloroacetol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

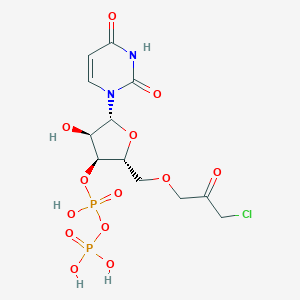

Uridine 5’-diphosphate chloroacetol: is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of uridine, a ribose sugar, and a diphosphate group, with a chloroacetol moiety attached. This compound is involved in numerous cellular functions, including the synthesis of glycogen and the regulation of metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of uridine 5’-diphosphate chloroacetol typically involves the phosphorylation of uridine followed by the introduction of the chloroacetol group. One common method includes the use of uridine, sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer’s yeast in a mixed fermentation process. The fermentation yields uridine 5’-diphosphate, which is then subjected to further chemical modifications to introduce the chloroacetol group .

Industrial Production Methods: Industrial production of uridine 5’-diphosphate chloroacetol often employs large-scale fermentation techniques followed by purification processes. The fermentation broth is cooled, separated, and purified through crystallization and drying steps to obtain the final product with high purity and yield .

Analyse Des Réactions Chimiques

Mechanism of Enzyme Inactivation

UDP-chloroacetol selectively alkylates Cysteine 260 in the active site of UGDH from Streptococcus pyogenes via nucleophilic substitution. The reaction proceeds as follows:

-

Nucleophilic attack : The thiol group (-SH) of Cys260 attacks the β-carbon of the chloroacetol moiety.

-

Displacement : Chloride ion (Cl⁻) is eliminated, forming a stable thioether bond between the enzyme and inhibitor .

Key kinetic parameters :

| Parameter | Value | Significance |

|---|---|---|

| Inhibition constant (Kᵢ) | 2.7 µM | High affinity for UGDH |

| Rate constant (kᵢ/Kᵢ) | 2 × 10³ mM⁻¹ min⁻¹ | Rapid, irreversible inactivation |

Specificity and Structural Requirements

The reaction specificity is dictated by:

-

UDP moiety : Essential for binding to UGDH’s nucleotide-binding domain. Truncated analogs like chloroacetol phosphate (lacking UDP) show no inhibitory activity .

-

Chloroacetol group : The β-chloroethyl structure enables selective alkylation without nonspecific protein cross-linking.

Control experiment :

-

Incubation of UGDH with chloroacetol phosphate (lacking UDP) resulted in no detectable inactivation, confirming the UDP group’s role in target engagement .

Thermodynamic and Kinetic Analysis

-

Activation energy : The reaction follows a second-order kinetic model, with geometry optimization and electronic rearrangements contributing 60% and 40% to the activation energy, respectively .

-

Irreversibility : The covalent thioether bond prevents enzymatic turnover, making inhibition permanent under physiological conditions.

Biological Implications

-

Antimicrobial potential : By blocking UDP-glucuronic acid synthesis, UDP-chloroacetol disrupts capsular polysaccharide production in pathogenic bacteria (e.g., Streptococcus spp.), reducing virulence .

-

Tool for metabolic studies : Used to probe UGDH’s role in glycosaminoglycan biosynthesis and bacterial pathogenesis .

Applications De Recherche Scientifique

Uridine 5’-diphosphate chloroacetol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is involved in the study of metabolic pathways and enzyme functions.

Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.

Industry: The compound is utilized in the production of bioactive molecules and as a biochemical reagent

Mécanisme D'action

The mechanism of action of uridine 5’-diphosphate chloroacetol involves its role as a substrate for various enzymes. It participates in the transfer of glucose and other sugar moieties to acceptor molecules, facilitating the synthesis of glycogen and other polysaccharides. The compound interacts with specific molecular targets, including glycosyltransferases and other enzymes involved in carbohydrate metabolism .

Comparaison Avec Des Composés Similaires

- Uridine 5’-diphosphate glucose

- Uridine 5’-diphosphate galactose

- Uridine 5’-diphosphate glucuronic acid

Comparison: Uridine 5’-diphosphate chloroacetol is unique due to the presence of the chloroacetol group, which imparts distinct chemical properties and reactivity. Unlike uridine 5’-diphosphate glucose and uridine 5’-diphosphate galactose, which are primarily involved in glycogen and polysaccharide synthesis, uridine 5’-diphosphate chloroacetol has specialized applications in biochemical research and industrial processes .

Propriétés

Numéro CAS |

125303-04-0 |

|---|---|

Formule moléculaire |

C12H17ClN2O13P2 |

Poids moléculaire |

494.67 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-2-[(3-chloro-2-oxopropoxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1 |

Clé InChI |

SUOHVUDMBFAFKZ-QCNRFFRDSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |

SMILES isomérique |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |

SMILES canonique |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |

Key on ui other cas no. |

125303-04-0 |

Synonymes |

UDP chloroacetol uridine 5'-diphosphate chloroacetol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.